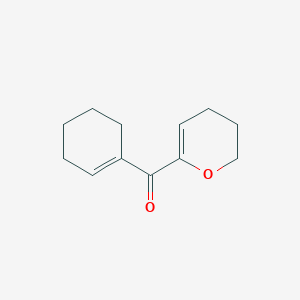![molecular formula C15H15Cl2N3O2 B12588102 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine CAS No. 642085-81-2](/img/structure/B12588102.png)
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine typically involves the following steps:
Formation of the pyrazine ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under controlled conditions.
Introduction of the 2,6-dichlorophenyl group: The 2,6-dichlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a 2,6-dichlorophenyl halide.
Attachment of the morpholine ring: The morpholine ring is attached to the pyrazine ring through a nucleophilic substitution reaction, where the nitrogen atom of the morpholine ring acts as the nucleophile.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or continuous flow reactors: These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition of metabolic pathways: The compound may inhibit key metabolic pathways, resulting in altered cellular functions and responses.
Induction of oxidative stress: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.
Comparación Con Compuestos Similares
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}morpholine can be compared with other similar compounds, such as:
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}pyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
4-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}azepane: Similar structure but with an azepane ring instead of a morpholine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
642085-81-2 |
|---|---|
Fórmula molecular |
C15H15Cl2N3O2 |
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
4-[5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-yl]morpholine |
InChI |
InChI=1S/C15H15Cl2N3O2/c16-12-2-1-3-13(17)11(12)10-22-15-9-18-14(8-19-15)20-4-6-21-7-5-20/h1-3,8-9H,4-7,10H2 |
Clave InChI |
PTMINPKTVJJLMP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Diazaspiro[4.4]nonane, 2-pyrazinyl-](/img/structure/B12588023.png)
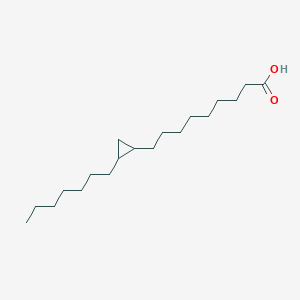
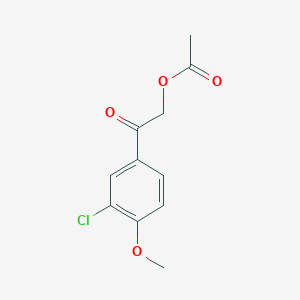
![5H-Oxazolo[4,5-h][3]benzazepine, 6,7,8,9-tetrahydro-2-methyl-7-[3-[[4-methyl-5-(2-methyl-5-quinolinyl)-4H-1,2,4-triazol-3-yl]thio]propyl]-](/img/structure/B12588042.png)
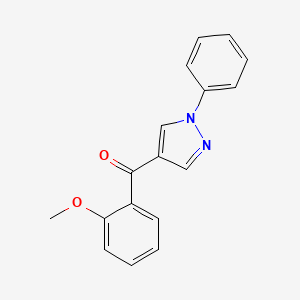
![3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12588067.png)
![Trichloro{2-[3-(2-chloropropan-2-yl)phenyl]propyl}silane](/img/structure/B12588080.png)
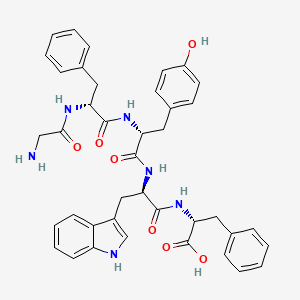
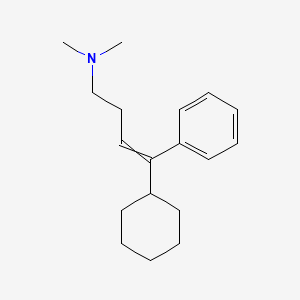
![7-Iodo-5-(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12588096.png)
![1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene](/img/structure/B12588107.png)
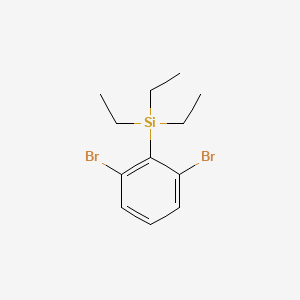
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N-(2-furylmethyl)acetamide](/img/structure/B12588121.png)
